molecular formula C19H31IN2 B14699100 Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide CAS No. 21602-37-9

Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide

Cat. No.: B14699100
CAS No.: 21602-37-9
M. Wt: 414.4 g/mol
InChI Key: ZSYCYUNWZBYRNU-UHFFFAOYSA-N
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Description

Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide is a chemical compound with the CAS registry number 21602-37-9 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodide ion in this compound makes it a salt, which can have various applications in different fields.

Preparation Methods

The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)piperazine with iodomethane. The reaction conditions usually require a solvent such as acetonitrile or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound, such as amines or other reduced derivatives.

    Substitution: The iodide ion in this compound can be substituted with other nucleophiles, such as chloride, bromide, or hydroxide ions, under appropriate conditions.

Scientific Research Applications

Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to specific receptors in the CNS, leading to modulation of neurotransmitter release or inhibition of enzyme activity. The exact molecular pathways involved can vary depending on the specific biological or chemical context .

Comparison with Similar Compounds

Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can be compared with other similar compounds, such as:

Properties

CAS No.

21602-37-9

Molecular Formula

C19H31IN2

Molecular Weight

414.4 g/mol

IUPAC Name

iodomethane;1-methyl-4-[1-(2-methylphenyl)cyclohexyl]piperazine

InChI

InChI=1S/C18H28N2.CH3I/c1-16-8-4-5-9-17(16)18(10-6-3-7-11-18)20-14-12-19(2)13-15-20;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3

InChI Key

ZSYCYUNWZBYRNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCCCC2)N3CCN(CC3)C.CI

Origin of Product

United States

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